molecular formula C27H24FN3O6S B4124086 N-(furan-2-ylmethyl)-2-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}benzamide

N-(furan-2-ylmethyl)-2-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}benzamide

Cat. No.: B4124086
M. Wt: 537.6 g/mol
InChI Key: IJUDTCORNATKOF-UHFFFAOYSA-N
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Description

The compound N-(furan-2-ylmethyl)-2-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}benzamide is a complex organic molecule that features a combination of aromatic rings, sulfonyl groups, and amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}benzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of N-(4-fluorophenyl)sulfonyl chloride , which is then reacted with N-(4-methoxyphenyl)glycine to form an intermediate. This intermediate is further reacted with 2-furylmethylamine and benzoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}benzamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}benzamide: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-2-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}benzamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)sulfonyl-N-(4-methoxyphenyl)glycine
  • 2-furylmethylamine
  • Benzoyl chloride

Uniqueness

N-(furan-2-ylmethyl)-2-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}benzamide: is unique due to its combination of functional groups and its potential for diverse chemical reactivity. Compared to similar compounds, it offers a broader range of applications and interactions, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-[[2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetyl]amino]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O6S/c1-36-21-12-10-20(11-13-21)31(38(34,35)23-14-8-19(28)9-15-23)18-26(32)30-25-7-3-2-6-24(25)27(33)29-17-22-5-4-16-37-22/h2-16H,17-18H2,1H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUDTCORNATKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(furan-2-ylmethyl)-2-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}benzamide
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N-(furan-2-ylmethyl)-2-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}benzamide
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N-(furan-2-ylmethyl)-2-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}benzamide
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N-(furan-2-ylmethyl)-2-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}benzamide
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N-(furan-2-ylmethyl)-2-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}benzamide
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N-(furan-2-ylmethyl)-2-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}benzamide

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